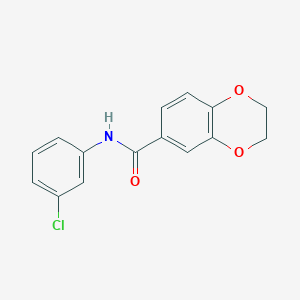![molecular formula C19H13N3O2S2 B251751 N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea, also known as BPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea is not fully understood. However, studies have suggested that N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea may also act as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can inhibit the activity of COX-2 and LOX, reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and cancer.
Advantages and Limitations for Lab Experiments
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can be easily synthesized using various methods, making it readily available for research purposes. However, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea also has some limitations, such as its limited water solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea. One area of focus could be on elucidating the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea, which could provide insights into its potential therapeutic applications. Another area of research could be on developing more efficient methods for synthesizing N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea, which could improve its availability for research purposes. Additionally, studies could be conducted to investigate the potential applications of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea in other fields, such as environmental science and agriculture.
Synthesis Methods
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can be synthesized using various methods, including the reaction between 2-aminobenzoxazole and 2-thienyl isocyanate followed by reaction with thiourea. Another method involves the reaction between 2-thienyl isocyanate and 3-(2-aminophenyl) benzoxazole followed by reaction with thiourea. The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to obtain a high yield of the product.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and cancer. In agriculture, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been studied for its ability to enhance plant growth and resistance to environmental stressors. In environmental science, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been studied for its potential use in the removal of heavy metals from contaminated soils and water.
properties
Molecular Formula |
C19H13N3O2S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-9-4-10-26-16)22-19(25)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)24-18/h1-11H,(H2,20,22,23,25) |
InChI Key |
YFQTXHHHQCCYMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)